molecular formula C17H17N5O2S B2617619 (E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide CAS No. 2035021-81-7

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide

Cat. No.: B2617619
CAS No.: 2035021-81-7
M. Wt: 355.42
InChI Key: DRKRXFGVPNEWAH-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide, also known as PEP, is a novel compound that has been synthesized for scientific research purposes. It has shown potential as a tool compound for studying the biological pathways involved in various diseases.

Mechanism of Action

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide inhibits the activity of PRMT5 by binding to its active site, which prevents the transfer of methyl groups to histone proteins. This leads to changes in gene expression and cellular processes that are involved in cancer cell growth and survival. This compound also inhibits the replication of the Zika virus by interfering with the viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to their death. This compound also inhibits the growth and proliferation of cancer cells, which makes it a potential candidate for cancer therapy. In addition, this compound has been shown to have antiviral activity against the Zika virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide in lab experiments is its specificity for inhibiting PRMT5 activity. This allows researchers to study the biological pathways involved in cancer cell growth and survival. Another advantage of this compound is its potential as a candidate for antiviral drug development. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide. One direction is to investigate its potential as a cancer therapy in preclinical and clinical studies. Another direction is to study its antiviral activity against other viruses, such as dengue and chikungunya. Additionally, researchers can investigate ways to improve the solubility of this compound in aqueous solutions, which can expand its use in lab experiments.

Synthesis Methods

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of pyrazin-2-ylhydrazine with 3-bromo-1H-pyrazole to form 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 2-chloroethanesulfonyl chloride to form this compound.

Scientific Research Applications

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide has been used in various scientific research studies as a tool compound to study the biological pathways involved in various diseases. It has been shown to inhibit the activity of protein arginine methyltransferase 5 (PRMT5), which plays a role in cancer cell growth and survival. This compound has also been shown to inhibit the replication of the Zika virus, making it a potential candidate for the development of antiviral drugs.

Properties

IUPAC Name

(E)-2-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-25(24,13-7-15-4-2-1-3-5-15)20-10-12-22-11-6-16(21-22)17-14-18-8-9-19-17/h1-9,11,13-14,20H,10,12H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKRXFGVPNEWAH-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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